2-Pyrazol-1-ylcyclohexan-1-amine;hydrochloride
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Overview
Description
2-Pyrazol-1-ylcyclohexan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H15N3·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
The synthesis of 2-Pyrazol-1-ylcyclohexan-1-amine;hydrochloride typically involves the reaction of cyclohexanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Pyrazol-1-ylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
2-Pyrazol-1-ylcyclohexan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-Pyrazol-1-ylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2-Pyrazol-1-ylcyclohexan-1-amine;hydrochloride can be compared with other similar compounds, such as:
Pyrazole: The parent compound, which has a simpler structure and different chemical properties.
Cyclohexylamine: Another related compound with a cyclohexane ring but lacking the pyrazole moiety.
2-(1H-Pyrazol-1-yl)cyclohexan-1-amine: The base compound without the hydrochloride salt
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C9H16ClN3 |
---|---|
Molecular Weight |
201.70 g/mol |
IUPAC Name |
2-pyrazol-1-ylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11-12;/h3,6-9H,1-2,4-5,10H2;1H |
InChI Key |
JJOWEEFSXSKULF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)N2C=CC=N2.Cl |
Origin of Product |
United States |
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